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1,6,8-Trimethylquinolin-4(1H)-one

Cat. No.: B12109687
M. Wt: 187.24 g/mol
InChI Key: XFENRPJOGNIPJU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. wikipedia.orgsynarchive.com This discovery marked the advent of a new class of heterocyclic aromatic compounds. A few years later, in 1842, Charles Gerhardt obtained a compound he named 'Chinoilin' through the distillation of quinine (B1679958) with a strong base. wikipedia.org It was later recognized by August Hoffmann that Runge's and Gerhardt's compounds were, in fact, identical. wikipedia.org

The late 19th century witnessed the development of several seminal synthetic methods for quinoline and its derivatives, many of which are still in use today. These include the Skraup synthesis (1880), the Conrad-Limpach synthesis (1887), the Doebner-von Miller synthesis, and the Friedländer synthesis (1882). synarchive.commdpi.comwikipedia.orgquimicaorganica.org These classical methods, often involving the reaction of anilines with various reagents, laid the fundamental groundwork for accessing a wide range of quinoline structures. jasco.ropreprints.org Over the decades, these methods have been refined, and new, more efficient synthetic routes have been developed, including metal-catalyzed and multicomponent reactions, to meet the growing demand for structurally diverse quinoline derivatives in various scientific fields. calpaclab.com

Significance of Quinolin-4(1H)-one Scaffolds in Modern Chemical Research

The quinolin-4(1H)-one scaffold, a key derivative of quinoline, is a privileged structure in medicinal chemistry and materials science. chemimpex.com Its rigid bicyclic framework, containing both a hydrogen-bond donor (N-H) and acceptor (C=O), as well as a modifiable aromatic ring system, makes it an ideal platform for designing molecules with specific biological targets.

A significant breakthrough was the introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton, which led to the development of the second-generation fluoroquinolone antibiotics with enhanced antimicrobial activity. mdpi.com Compounds based on the quinolin-4(1H)-one core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antimalarial properties. wikipedia.orgquimicaorganica.orgchemscene.comscribd.com For instance, nalidixic acid, the first quinolone antibiotic, and its more potent fluoroquinolone successors like ciprofloxacin (B1669076) and levofloxacin, are all based on this scaffold. mdpi.comnih.gov Beyond medicine, quinolin-4(1H)-one derivatives are also investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). nih.gov

Overview of Substitution Patterns and Their Influence on Chemical Behavior in Quinolinone Derivatives

The chemical and biological properties of quinolin-4(1H)-one derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. Modifications at various positions can profoundly influence the molecule's electronics, sterics, and ultimately its reactivity and biological activity.

N-1 Position: Substitution on the nitrogen atom is crucial for the biological potency of many quinolin-4-ones. quimicaorganica.org For example, the introduction of a cyclopropyl (B3062369) group at N-1 has been shown to increase the antibacterial activity compared to an ethyl group. quimicaorganica.org

C-2 and C-3 Positions: The C-2 and C-3 positions are often functionalized to modulate activity. For instance, in the context of anticancer activity, alkyl groups at the C-2 position have been found to be more advantageous than aryl groups. quimicaorganica.org The presence of a carboxylic acid group at the C-3 position is a hallmark of many quinolone antibacterial agents. nih.gov

C-6 and C-8 Positions: The carbocyclic ring of the quinolinone scaffold also offers sites for modification. As mentioned, a fluorine atom at the C-6 position significantly enhances antibacterial activity. mdpi.com Substituents at the C-8 position, such as a methoxy (B1213986) group or halogens, can increase activity against certain resistant bacterial strains. The electronic and steric properties of substituents at the 8-position have been shown to modulate the stability and biological activity of metal complexes of quinoline derivatives.

The strategic placement of different functional groups allows for the fine-tuning of the molecule's properties, a concept central to modern drug design and materials science.

Research Scope Focusing on 1,6,8-Trimethylquinolin-4(1H)-one within the Broader Quinolinone Class

While the broader class of quinolin-4(1H)-ones has been extensively studied, research on specific, multi-substituted derivatives like this compound is more specialized. This compound features methyl groups at three key positions: on the nitrogen (N-1) and at positions C-6 and C-8 of the carbocyclic ring. This substitution pattern distinguishes it from the more commonly studied quinolone antibiotics.

The presence of methyl groups at C-6 and C-8 influences the electronic and steric environment of the molecule. The N-1 methyl group fixes the tautomeric form to the quinolin-4(1H)-one structure, as opposed to the 4-hydroxyquinoline (B1666331) tautomer. wikipedia.org Research into this specific compound aims to understand how this unique combination of substituents affects its chemical properties and potential applications, distinguishing it from other members of the vast quinolinone family.

The synthesis of such a specifically substituted quinolinone can be approached through classical methods like the Conrad-Limpach or Gould-Jacobs reactions, using an appropriately substituted aniline (B41778) (N-methyl-2,4-dimethylaniline) as a starting material. synarchive.commdpi.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
IUPAC Name 1,6,8-trimethylquinolin-4-one
CAS Number 1208728-66-8
XLogP3-AA 2.4
Monoisotopic Mass 187.099714038 Da

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B12109687 1,6,8-Trimethylquinolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,6,8-trimethylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)11(14)4-5-13(12)3/h4-7H,1-3H3

InChI Key

XFENRPJOGNIPJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=CN2C)C

Origin of Product

United States

Synthetic Methodologies for 1,6,8 Trimethylquinolin 4 1h One and Analogous Quinolin 4 1h Ones

Classical and Named Reactions in Quinolinone Synthesis

Several classical and named reactions have been fundamental in the construction of the quinolinone ring system. These methods, though some are over a century old, are still widely employed and have been adapted to synthesize a diverse array of substituted quinolinones. jptcp.comnih.gov

Conrad–Limpach–Knorr Reaction and its Adaptations for Quinolones

The Conrad-Limpach-Knorr synthesis is a cornerstone for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. The reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The initial step is the formation of a Schiff base from the aniline (B41778) and the keto group of the β-ketoester. This intermediate then undergoes a thermally induced cyclization. wikipedia.org

The regioselectivity of the cyclization is a critical aspect of this synthesis. The Conrad-Limpach reaction, typically conducted at lower temperatures, favors the formation of 4-quinolones. In contrast, the Knorr modification, which uses higher temperatures, leads to the formation of 2-quinolones. quimicaorganica.orgscribd.com The use of an inert, high-boiling solvent like mineral oil or diphenyl ether can significantly improve the yields of the cyclization step, often to over 90%. wikipedia.orgmdpi.com

Reaction Scheme:

Aniline + β-ketoester → Schiff base → 4-Hydroxyquinoline (B1666331) ⇌ 4-Quinolone wikipedia.org

Adaptations of this reaction have been developed to accommodate a wider range of substrates and improve reaction conditions. For instance, the use of acidic catalysts can facilitate the cyclization process. scribd.com

Friedländer Quinoline (B57606) Synthesis and its Relevance to Substituted Quinolines

The Friedländer synthesis is a versatile and straightforward method for producing poly-substituted quinolines. eurekaselect.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. eurekaselect.comwikipedia.orgorganicreactions.org This reaction can be catalyzed by acids (Brønsted or Lewis acids) or bases, and in some cases, can proceed simply by heating the reactants. eurekaselect.comwikipedia.orgorganicreactions.org

Two primary mechanisms have been proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) addition followed by dehydration and then imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, followed by an aldol reaction and subsequent elimination. wikipedia.org The choice of catalyst can influence the reaction pathway and efficiency. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been successfully employed. wikipedia.org

The relevance of the Friedländer synthesis to quinolinone chemistry lies in the appropriate choice of starting materials. By using a 2-aminoaryl carboxyester or a related derivative as the starting material, the synthesis can be directed towards the formation of a quinolinone ring system.

Skraup–Doebner–Von Miller Synthesis and Proposed Mechanistic Variants

The Skraup-Doebner-Von Miller synthesis is a classic method for preparing quinolines, often from simple starting materials. wikipedia.orgiipseries.org The original Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. jptcp.comiipseries.org A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to 2- and 4-substituted quinolines. nih.govwikipedia.org

The mechanism of this reaction has been a subject of debate. A proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by a cyclization and dehydration sequence to form the quinoline ring. wikipedia.org More recent studies using isotopic labeling suggest a fragmentation-recombination mechanism, where the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the final product. wikipedia.orgnih.gov

This synthesis can be adapted for quinolinone production by carefully selecting the α,β-unsaturated carbonyl component and the aniline derivative.

Camps' Intramolecular Cyclization of N-(2-Acylaryl)amides

The Camps reaction provides a direct route to hydroxyquinolines through the intramolecular cyclization of N-(2-acylaryl)amides in the presence of a base. wikipedia.org Depending on the structure of the starting material, this reaction can yield two different isomeric hydroxyquinolines. wikipedia.org These hydroxyquinolines exist in equilibrium with their corresponding quinolone tautomers. wikipedia.org

The reaction is typically carried out using a hydroxide (B78521) base. The mechanism involves the deprotonation of the amide nitrogen or the α-carbon of the acyl group, followed by an intramolecular nucleophilic attack on the other carbonyl group to form the heterocyclic ring. The relative amounts of the two possible products are influenced by the reaction conditions and the specific substituents on the starting material. wikipedia.org

Doebner and Gould–Jacobs Multicomponent Reactions for Quinolinone Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. rsc.org The Doebner reaction and the Gould-Jacobs reaction are two classical MCRs that are particularly relevant for the synthesis of quinolinone derivatives.

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.goviipseries.org This three-component reaction provides a straightforward entry to quinolines with a carboxylic acid group at the 4-position, which can be a useful handle for further functionalization.

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which are direct precursors to quinolinones. mdpi.comjasco.royoutube.com This reaction starts with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent. mdpi.comjasco.ro The resulting intermediate undergoes thermal cyclization at high temperatures (often above 250 °C) to form the 4-hydroxyquinoline-3-carboxylate. mdpi.comjasco.ro Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline or quinolinone. youtube.com The high temperatures required for the cyclization can be a limitation, sometimes leading to side reactions or decomposition. mdpi.com

Modern Catalytic Approaches to Quinolinone Scaffolds

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of quinolinone scaffolds. These modern approaches often rely on the use of transition metal catalysts or other novel catalytic systems to overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. researchgate.netnih.gov

Transition metal-catalyzed reactions, such as those employing copper, palladium, or gold catalysts, have emerged as powerful tools for the construction of the quinolinone ring. nih.gov These methods often proceed through mechanisms involving C-H activation, cross-coupling reactions, or cycloisomerization of appropriately functionalized starting materials. For example, copper-catalyzed Knoevenagel condensation has been used to synthesize quinoline-acridine hybrids. nih.gov

Nanocatalysts are also gaining prominence in quinolinone synthesis due to their high activity and recyclability. nih.gov For instance, magnetic nanoparticles functionalized with a pyridinium-tribromide ionic liquid have been used for the one-pot synthesis of quinoline derivatives from 2-amino aryl ketones and dicarbonyl compounds. nih.gov Similarly, copper ferrite (B1171679) nanoparticles have been shown to be effective catalysts for quinoline synthesis in water. nih.gov

Furthermore, the development of metal-free catalytic systems and the use of alternative energy sources like microwave irradiation are contributing to greener and more sustainable synthetic routes to quinolinones. nih.govacs.org These modern catalytic approaches offer significant advantages in terms of reaction efficiency, functional group tolerance, and the ability to construct complex quinolinone derivatives that may be difficult to access through classical methods.

Palladium-Catalyzed Carbonylative Cyclization and Annulation Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, prized for their efficiency and functional group tolerance. nih.gov Carbonylative cyclization and annulation strategies, in particular, offer a powerful means to construct quinolin-4(1H)-one scaffolds. These reactions typically involve the palladium-catalyzed coupling of an aniline derivative with a suitable partner, incorporating a carbonyl group from carbon monoxide (CO) or a CO surrogate. nih.govnih.gov

One prominent approach is the carbonylative annulation of 2-iodoanilines with terminal alkynes. nih.gov This reaction proceeds in the presence of a palladium catalyst and a source of carbon monoxide, leading to the formation of both 3- and 4-substituted quinolin-2(1H)-ones, with the latter often being minor products. nih.gov To circumvent the challenges associated with gaseous CO, solid CO surrogates like molybdenum hexacarbonyl [Mo(CO)6] have been employed, often under microwave irradiation to expedite the reaction. nih.govnih.gov More recently, iron pentacarbonyl (Fe(CO)5) activated by a dual-base system has been introduced as a tunable liquid CO-releasing system for this transformation. nih.gov

Another strategy involves the palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors, which provides a one-step synthesis of a variety of quinolinones. nih.gov Additionally, a one-pot synthesis of quinolin-4(1H)-one derivatives has been developed through a sequential Michael addition-elimination and a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org

The following table illustrates the scope of palladium-catalyzed carbonylative cyclization for the synthesis of various substituted 4-quinolones, which are analogous in structure to 1,6,8-trimethylquinolin-4(1H)-one.

Table 1: Palladium-Catalyzed Synthesis of Analogous 4-Quinolones
Aniline DerivativeAlkyne/Alkene PartnerPalladium CatalystCO SourceYield (%)Reference
2-Iodoaniline (B362364)PhenylacetylenePd(OAc)₂Fe(CO)₅91 nih.gov
2-Iodoaniline1-HexynePd(OAc)₂Fe(CO)₅85 nih.gov
N-Phenylacrylamide2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(OAc)₂Not Applicable85 nih.gov
2-Bromoaniline(Z)-3-chloro-1-phenylprop-2-en-1-onePd₂(dba)₃/DavePhosNot Applicable88 organic-chemistry.org

Copper-Catalyzed Cyclization and Annulation Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles, including quinolin-4(1H)-ones. These methods often proceed via C-N bond formation and subsequent cyclization. A notable example is the copper-catalyzed amidation of 2-halogenoacetophenones, followed by a base-mediated Camps cyclization to yield 2-aryl- and 2-vinylquinolin-4-ones. mdpi.com This two-step process has been shown to produce a range of quinolin-4-ones in good to excellent yields. mdpi.com

Direct approaches have also been developed, such as the copper-catalyzed intermolecular cyclization of anilines and alkynes. nih.gov This method is characterized by its mild reaction conditions and high tolerance for various functional groups. nih.gov Furthermore, copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes provide another route to quinoline derivatives, involving an aldol reaction, C(aryl)-N bond formation, and elimination. acs.org In some instances, copper catalysts are used in conjunction with other metals, such as in the copper-catalyzed [3+2] cycloaddition to form triazole-linked quinolin-2(1H)-ones. researchgate.net

Recent advances include the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com Another innovative strategy is the copper(I)-catalyzed [4+1+1] annulation of ammonium (B1175870) salts and anthranils, which yields 2,3-diaroylquinolines using molecular oxygen as the terminal oxidant. mdpi.com

The table below summarizes representative examples of copper-catalyzed syntheses of substituted quinolin-4-ones and related quinoline structures.

Table 2: Copper-Catalyzed Synthesis of Analogous Quinolin-4-ones and Quinolines
Starting MaterialsCopper CatalystReaction TypeYield (%)Reference
2-Halogenoacetophenone and AmideCopperAmidation/Camps Cyclization72-97 mdpi.com
Aniline and AlkyneCopperIntermolecular CyclizationNot specified nih.gov
Enaminone and 2-HalobenzaldehydeCopperDomino ReactionGood yields acs.org
Ketone Oxime Acetate (B1210297) and ortho-Trifluoroacetyl AnilineCopperAnnulationGood to excellent mdpi.com

Iron(III)-Catalyzed Cascade Reactions for Substituted Quinolines

Iron catalysis is an attractive approach for the synthesis of quinolines due to the low cost, low toxicity, and environmental friendliness of iron salts. rsc.orgrsc.org Iron(III)-catalyzed cascade reactions, in particular, enable the efficient one-pot synthesis of substituted quinolines from simple and readily available starting materials. rsc.orgrsc.org

A prominent example is the three-component reaction between anilines, aldehydes, and nitroalkanes, catalyzed by a catalytic amount of iron(III) chloride. rsc.orgrsc.org This domino strategy proceeds in ambient air and produces a library of substituted quinolines in high yields. rsc.org The proposed reaction pathway involves a sequential aza-Henry reaction, cyclization, and denitration. rsc.org The operational simplicity, use of commercially available starting materials, and tolerance of a wide range of functional groups are significant advantages of this protocol. rsc.org

The scope of this methodology has been extended to include various substituted anilines and aldehydes. For instance, both electron-donating and electron-withdrawing groups on the aniline and aldehyde are well-tolerated. rsc.org Furthermore, the reaction can be adapted to use different nitroalkanes, leading to further diversification of the quinoline products. rsc.org When aliphatic aldehydes are used, the reaction can proceed via a different pathway to yield 2,3-dialkyl-substituted quinolines. rsc.org

The following table provides an overview of the substrate scope for the iron(III)-catalyzed synthesis of substituted quinolines, which serve as structural analogs for this compound.

Table 3: Iron(III)-Catalyzed Synthesis of Analogous Substituted Quinolines
Aniline DerivativeAldehydeNitroalkaneCatalystYield (%)Reference
AnilineBenzaldehydeNitroethaneFeCl₃78 rsc.org
4-MethylanilineBenzaldehydeNitroethaneFeCl₃82 rsc.org
Aniline4-ChlorobenzaldehydeNitroethaneFeCl₃85 rsc.org
Aniline2-NaphthaldehydeNitroethaneFeCl₃80 rsc.org

Silver(I)-Catalyzed Direct C–H Functionalization and C–N Coupling

Silver-catalyzed reactions have gained prominence in C–H bond activation and cross-coupling reactions, offering unique reactivity pathways. acs.orgacs.org While often used as an oxidant in palladium-catalyzed C-H functionalization, silver(I) itself can act as a catalyst for various transformations leading to the formation of quinoline and related heterocyclic structures. acs.orgdntb.gov.ua

Silver-catalyzed C-H functionalization can be employed in the synthesis of quinolines through the oxidative coupling and cyclization of N-arylimines and alkynes. berkeley.edu This tandem protocol allows for the incorporation of both internal and terminal alkynes, and it tolerates a range of electron-donating and electron-withdrawing groups on the N-arylimine, enabling the synthesis of diverse quinoline frameworks. berkeley.edu Another application is the silver-catalyzed direct C-H amidoalkylation of quinones with dialkyl amides, which provides a novel route to amidoquinone derivatives. nih.gov

In the realm of cross-coupling reactions, silver(I) has been shown to catalyze C-N bond formation. acs.org Effective Ag(I)-catalyzed cross-coupling transformations have been developed using a bidentate aminoquinoline directing group to facilitate the coupling of various nucleophiles, including amines, to form C-N bonds. acs.org DFT calculations suggest that these reactions can proceed through a Ag(I)/Ag(III) catalytic cycle, demonstrating that silver can undergo 2-electron redox processes similar to palladium and copper. acs.org

Below is a table summarizing examples of silver-catalyzed reactions for the synthesis of quinoline derivatives and related C-N coupled products.

Table 4: Silver(I)-Catalyzed Synthesis of Analogous Quinolines and C-N Coupled Products
SubstratesSilver CatalystReaction TypeYield (%)Reference
N-Arylimine and AlkyneSilver(I) saltOxidative Coupling/CyclizationVaries berkeley.edu
Quinone and Dialkyl AmideAgNO₃Direct C-H AmidoalkylationModerate to good nih.gov
Aryl Iodide and Aniline (with aminoquinoline directing group)AgOTfC-N Cross-Coupling33-79 ru.nl

Rhodium(III)-Catalyzed C–H Activation and Heteroannulation

Rhodium(III)-catalyzed C–H activation has become a powerful tool for the synthesis of a variety of heterocyclic compounds, including quinolines and their derivatives. researchgate.netnih.govnih.gov These reactions offer high regioselectivity and functional group tolerance, allowing for the construction of complex molecular architectures from simple precursors. researchgate.netnih.gov

One strategy involves the annulation of imidamides with cyclopropanols, where the cyclopropanol (B106826) acts as a three-carbon synthon. researchgate.net This reaction proceeds via sequential C-H/C-C bond cleavage and C-C/C-N bond formation, with a copper(II) salt often used as an oxidant to regenerate the active rhodium catalyst. researchgate.net Another approach is the cascade C-H activation and cyclization of benzimidates with allyl carbonates to access isoquinoline (B145761) derivatives, a reaction that proceeds rapidly with the liberation of hydrogen gas. rsc.org

Rhodium catalysts are also effective in the functionalization of pre-formed quinoline rings. For example, the C-H bond of quinoline and its monomethyl-substituted counterparts can be activated by a rhodium(I) complex to form square-planar rhodium(I)-quinolinyl derivatives. nih.gov Furthermore, Cp*Rh(III) catalysis has been utilized for the C(sp³)–H bond activation of 8-methylquinolines in a unified approach to access 8-(indol-3-yl)methyl-quinolines. rsc.org

The following table presents examples of rhodium-catalyzed reactions for the synthesis and functionalization of quinoline and isoquinoline scaffolds.

Table 5: Rhodium(III)-Catalyzed Synthesis and Functionalization of Analogous Heterocycles
Starting MaterialsRhodium CatalystReaction TypeYield (%)Reference
Imidamide and Cyclopropanol[CpRhCl₂]₂AnnulationUp to 70 researchgate.net
Benzimidate and Allyl CarbonateRh(III) complexCascade C-H Activation/CyclizationNot specified rsc.org
QuinolineRhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C-H ActivationNot applicable nih.gov
8-Methylquinoline and IndoleCpRh(III)C(sp³)-H HeteroarylationVaries rsc.org

N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses of Quinolin-4-ones

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts, capable of mediating a wide range of chemical transformations. researchgate.netnih.gov Their strong nucleophilic character allows them to activate substrates in unique ways, leading to the formation of complex molecules such as quinolin-4-ones. researchgate.net

One NHC-catalyzed approach to quinoline derivatives involves the reaction between α-bromoenals and 2-aminoaldehydes. researchgate.net The key step in this process is the chemoselective reaction of the NHC catalyst with the α-bromoenal to generate an α,β-unsaturated acylazolium intermediate. Subsequent reaction with the aminoaldehyde leads to the formation of the quinoline ring system. researchgate.net Chiral NHCs can be employed in this reaction to achieve enantioselective synthesis of dihydroquinoline products. researchgate.net

The electronic and steric properties of the NHC catalyst can be tuned by modifying the substituents on the heterocyclic ring, which in turn influences the catalyst's reactivity and selectivity. scripps.edu The catalytic cycle is typically initiated by the deprotonation of an azolium salt precursor to generate the active NHC. researchgate.net

The table below provides a conceptual overview of the types of transformations possible with NHC catalysis for the synthesis of quinoline-related structures.

Table 6: N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of Analogous Quinolines
Starting MaterialsNHC Catalyst TypeKey IntermediateProduct TypeReference
α-Bromoenal and 2-AminoaldehydeChiral/Achiral Triazolium-derivedα,β-Unsaturated AcylazoliumDihydroquinoline researchgate.net
Modified Enals and Heterocyclic C-H AcidsTriazolium-derivedα,β-Unsaturated AcylazoliumQuinolinone-fused Lactams rsc.org

Nanocatalyst-Mediated Green Protocols for Quinoline Synthesis

The development of green and sustainable synthetic methods is a major focus in modern chemistry. Nanocatalysis offers significant advantages in this regard, including high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. nih.govacs.orgresearchgate.net Various nanocatalysts have been successfully employed for the synthesis of quinoline and its derivatives under environmentally benign conditions. nih.govresearchgate.net

A range of metal-based nanoparticles, including those of iron, copper, zinc, and nickel, have been utilized in quinoline synthesis. nih.govacs.org For instance, iron oxide nanoparticles (Fe₃O₄) have been used to catalyze the four-component condensation of aromatic aldehydes, cyclohexanone, malononitrile, and ammonium acetate to produce hexahydroquinoline derivatives. nih.gov Copper-based nanocatalysts are also effective in domino reactions for quinoline synthesis. nih.gov

The Friedlander annulation, a classic method for quinoline synthesis, can be efficiently catalyzed by nanocatalysts. For example, the reaction of 2-aminoaryl ketones with α-methylene ketones to produce polysubstituted quinolines has been achieved using a newly developed nanocatalyst with high yields. nih.gov The use of nanocatalysts often allows for milder reaction conditions, shorter reaction times, and in some cases, solvent-free reactions. nih.gov The magnetic properties of some nanocatalysts, such as those based on iron oxide, facilitate their separation from the reaction mixture using an external magnet, further enhancing their green credentials. nih.gov

The following table highlights the diversity of nanocatalysts and their application in the synthesis of quinoline derivatives.

Table 7: Nanocatalyst-Mediated Synthesis of Analogous Quinolines
NanocatalystReaction TypeStarting MaterialsYield (%)Reference
Fe₃O₄@SiO₂–SO₃HFour-component CondensationAromatic aldehyde, Cyclohexanone, Malononitrile, Ammonium acetateHigh nih.gov
Biofabricated Nickel NanoparticlesFriedlander Annulation2-Aminoaryl ketone, α-Methylene ketone85-96 researchgate.net
IRMOF-3/PSTA/CuOne-pot Multicomponent ReactionAniline derivative, Benzaldehyde, Phenylacetylene85-96 nih.gov
Nano-flake ZnOFriedlander AnnulationNot specifiedExcellent researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a primary goal in modern organic chemistry. mdpi.comnih.gov For quinolin-4(1H)-ones, this involves creating alternatives to classical procedures that are often associated with hazardous reagents, high temperatures, organic solvents, and extended reaction times. mdpi.com Green synthesis aims to reduce waste, conserve energy, and replace hazardous substances with safer alternatives, with water often being an ideal solvent. mdpi.comresearchgate.net

A significant advancement in green chemistry is the development of solvent-free and catalyst-free reactions, which minimize waste and simplify product purification. tandfonline.com These methods often involve heating a mixture of reactants, sometimes with simple grinding, to initiate the reaction. tandfonline.com

One notable catalyst-free and solvent-free approach involves the reaction of isatoic anhydride, benzylamine (B48309), and aromatic aldehydes. tandfonline.com The reactants are mixed and ground in a mortar, then heated to 70°C for approximately 10 minutes to produce 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives in excellent yields. tandfonline.com This method is advantageous due to its short reaction time, mild conditions, and environmental friendliness. tandfonline.com While many syntheses of quinazolin-4(1H)-ones utilize ammonia (B1221849) or ammonium salts, the use of benzylamine as a starting material offers a greener alternative. tandfonline.com

Other transition-metal-free approaches have been developed for synthesizing substituted quinolin-4(1H)-ones. organic-chemistry.org For instance, a base-promoted insertion of ynones into the C-N σ-bond of amides provides a route with high atom economy using readily available starting materials. organic-chemistry.org Another method involves the C-3 arylation of quinolin-4-ones using arylhydrazines as the aryl radical source and air as the oxidant, which proceeds smoothly at room temperature without needing a metal catalyst. organic-chemistry.org

The table below summarizes examples of solvent-free and catalyst-free (or metal-free) synthetic approaches to quinolinone and quinazolinone scaffolds.

ReactantsConditionsProduct TypeKey Advantages
Isatoic anhydride, benzylamine, aromatic aldehydes70°C, 10 min, solvent-free, catalyst-free3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-onesShort reaction time, mild conditions, eco-friendly. tandfonline.com
Ynones, amidesBase-promoted, transition-metal-freeSubstituted quinolin-4(1H)-onesHigh atom economy, accessible starting materials. organic-chemistry.org
2-Aminoacetophenone/2-aminobenzophenone, various ketonesCsI catalyst, 100°C, solvent-freeQuinolinesGood yields, clean reaction, simple methodology. researchgate.net
N-arylmethyl-2-aminophenylketonesTEMPO as oxidant, KOtBu as base2-Arylquinolin-4(1H)-onesMetal-free, simple, and direct access. organic-chemistry.org

Microwave irradiation and ultrasonic waves are energy sources that can significantly enhance chemical reactions, leading to shorter reaction times, higher yields, and often milder conditions compared to conventional heating. nih.govumich.edunih.gov These techniques are cornerstones of green chemistry in the synthesis of heterocyclic compounds like quinolinones. nih.govresearchgate.net

Microwave-assisted synthesis has been successfully applied to various quinolinone preparations. For example, the Niementowski condensation, a classic method, can be accelerated using microwave heating. nih.gov In one instance, reacting anthranilic acid with an excess of formamide (B127407) under microwave irradiation at 150°C rapidly formed the quinazolin-4-one ring in 40 minutes. nih.gov Another green method involves the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, assisted by microwaves, which yields quinazolinone derivatives efficiently. rsc.org Palladium-catalyzed carbonylative Sonogashira/cyclization sequences to prepare functionalized 4-quinolones from 2-iodoanilines and alkynes have also been optimized with microwave heating, reducing the reaction time to just 20 minutes at 120°C. organic-chemistry.org

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. nih.goviaea.org It has been shown to guide reaction pathways, for instance, in the synthesis of 4-tosyl quinazolines. nih.gov A one-pot, copper-catalyzed reaction of 2-iodoaniline and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions produced the desired products in good yields within 30 minutes. nih.gov The use of ultrasound in this context not only reduces the reaction time but also increases the efficiency of product formation. nih.gov Research has also described the ultrasound-promoted synthesis of 4-hydroxy-2(1H)-quinolone derivatives. iaea.org

The following table highlights key findings in microwave- and ultrasound-assisted synthesis of quinolinone analogs.

TechniqueReactantsCatalyst/SolventProductTime/TempYield
Microwave IrradiationAnthranilic acid, formamideNoneQuinazolin-4-one ring40 min / 150°CN/A
Microwave Irradiation2-Iodoanilines, alkynesPalladium catalyst / Molybdenum hexacarbonylFunctionalized 4-quinolones20 min / 120°CN/A
Microwave IrradiationN'-(2-cyanophenyl)-N,N-dimethylformamidines, dialkyl amino(phenyl)methylphosphonatesi-PrOH/HOAc(Quinazolin-4-ylamino)methylphosphonates20 min / 100°CHigh
Ultrasonic Irradiation2-Iodoaniline, tosyl methyl isocyanide (TosMIC)Copper catalyst / THF4-Tosyl quinazolines30 minGood

Stereoselective and Regioselective Synthesis of Substituted Quinolinones

Controlling the specific placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is crucial in synthesizing complex molecules with defined biological activities. Significant research has focused on developing selective methods for functionalizing the quinolinone scaffold. mdpi.com

Regioselectivity refers to the preferential reaction at one specific site over other possible positions. In quinoline chemistry, C-H functionalization via transition metal catalysis is a powerful strategy for achieving regioselectivity, allowing for the introduction of various functional groups at nearly any position on the ring. mdpi.com For example, the regioselective functionalization of chloro-substituted quinolines can be controlled by the choice of a metal amide base. nih.gov Using lithium diisopropylamide allows for metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides direct the functionalization to the C-2 or C-8 positions. nih.gov

Rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters represents another regioselective route to quinoline carboxylates. mdpi.com Similarly, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provides an alternative pathway to 3-arylformyl substituted quinoline derivatives. rsc.org

Stereoselectivity , the preferential formation of one stereoisomer over others, is also a key consideration. In the synthesis of quinolin-4(1H)-one products, a tandem one-pot process involving the intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone proceeds with full retention of the initial Z-configuration in the enamine intermediate. organic-chemistry.org This intermediate is then transformed into the final quinolin-4(1H)-one product via a palladium-catalyzed intramolecular N-arylation. organic-chemistry.org

The table below provides examples of regioselective synthetic methods for quinoline and quinolinone derivatives.

Method/CatalystReactantsPosition FunctionalizedProduct TypeReference
Base-Controlled Metalation (Lithium diisopropylamide)Chloro-substituted quinolinesC-3C-3 functionalized quinolines nih.gov
Base-Controlled Metalation (Li-Mg/Li-Zn amides)Chloro-substituted quinolinesC-2 or C-8C-2/C-8 functionalized quinolines nih.gov
Rhodium-Catalyzed CyclizationAniline derivatives, alkynyl estersN/A (Forms ring)Quinolines mdpi.com
Ruthenium-Catalyzed AnnulationEnaminones, anthranilsC-33-Arylformyl substituted quinolines rsc.org
Photoredox-Catalyzed HydrosilylationQuinolines, triethylsilaneC-5 and C-85,8-dihydroquinolines nih.gov

Theoretical and Computational Chemistry Investigations of 1,6,8 Trimethylquinolin 4 1h One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations solve the Schrödinger equation for a molecule to determine its energy and wave function, from which numerous properties can be derived.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is frequently used for geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

For 1,6,8-trimethylquinolin-4(1H)-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the optimized bond lengths, bond angles, and dihedral angles. nih.gov This provides a precise 3D model of the molecule. The calculation also provides the total electronic energy, which can be used to compare the stability of different isomers or conformers.

Furthermore, DFT is used to calculate electronic properties. nih.govnih.govresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of kinetic stability and chemical reactivity. nih.gov

Table 1: Representative Data from DFT Calculations on Quinolinone Derivatives This table illustrates the type of data obtained from DFT calculations on related quinolinone compounds, as specific data for this compound is not available.

Property Typical Value Range Significance
HOMO Energy -5.0 to -7.0 eV Electron-donating ability
LUMO Energy -1.0 to -3.0 eV Electron-accepting ability
HOMO-LUMO Gap 3.0 to 5.0 eV Chemical reactivity, stability

Note: Data is illustrative and based on general findings for the quinolinone class of compounds.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Elucidation

Ab initio methods are based on first principles without using experimental parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding electronic structure. However, it does not fully account for electron correlation (the way electrons influence each other's motion).

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy for energies and properties, albeit at a greater computational expense. For this compound, HF and MP2 calculations would provide a more detailed picture of the electron distribution and orbital energies compared to DFT, serving as a benchmark for other methods.

Semi-Empirical Quantum Chemistry Simulations for Mechanistic Insights

Semi-empirical methods are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. Methods like AM1 or PM3 are well-suited for studying large systems or for providing initial insights into reaction mechanisms. For a molecule like this compound, these methods could be used to quickly screen potential reaction pathways or to model its behavior in a larger biological system, providing a qualitative understanding before more computationally intensive methods are applied.

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulate the physical movements of atoms and molecules.

Conformational Analysis and Stability Studies

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. lumenlearning.com The this compound molecule has methyl groups attached to the quinolinone core. While the core itself is largely rigid, the rotation of these methyl groups represents a simple conformational question. Computational methods can calculate the energy barriers to this rotation. For more flexible quinolinone derivatives, conformational analysis helps identify the most stable spatial arrangements (conformers) and the energy required to switch between them. scielo.br This is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor.

Transition State Calculations for Reaction Mechanisms

To understand how a chemical reaction occurs, chemists study the transition state—the highest energy point on the reaction pathway. Computational methods, particularly DFT, are powerful tools for locating transition state structures and calculating their energies. For reactions involving this compound, such as its synthesis or metabolism, transition state calculations would identify the most likely mechanism. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. While no specific studies exist for this compound, this methodology is standard for elucidating reaction pathways in organic chemistry.

Reactivity Descriptors and Chemical Bonding Analysis

An analysis of reactivity descriptors and chemical bonding through computational means could provide significant insights into the chemical behavior of this compound. These descriptors are derived from the electronic structure of the molecule and help in understanding its stability, reactivity, and the nature of its interactions.

HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. edu.krdirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. cuny.edu Conversely, a small energy gap suggests higher reactivity. edu.krd

For related quinoline (B57606) compounds, these values are calculated to predict reactivity, but no published study provides the HOMO, LUMO, or energy gap values specifically for this compound.

Dipole Moment, Electronegativity, Chemical Hardness, and Softness Calculations

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to further quantify a molecule's reactivity. These include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. edu.krd

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." cuny.eduedu.krd

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. edu.krd

While the formulas for these calculations are well-defined and applied to many organic molecules, specific values for this compound are not available in the researched literature. edu.krdajchem-a.com

Electron Transfer Parameters and Fukui Functions

Further insight into reactivity can be gained from electron transfer parameters and Fukui functions.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to act as an electrophile. edu.krd

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density. irjweb.com

No specific studies detailing these parameters for this compound could be located.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. unram.ac.id These models use calculated molecular descriptors (such as steric, electronic, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. unram.ac.idwalisongo.ac.id

QSAR studies are frequently performed on classes of quinoline and quinolinone derivatives to guide the design of new drugs, particularly antimalarials or anticancer agents. unram.ac.idinsilico.eu These studies identify which structural features and physicochemical properties are critical for a compound's activity. However, no QSAR models specifically including this compound or its close analogues were found in the public domain literature, precluding any discussion of its predicted activity based on this method.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,6,8 Trimethylquinolin 4 1h One

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. epequip.com These complementary methods probe the vibrational energy levels of the molecular structure, providing a unique spectrum based on the absorption (FT-IR) or scattering (FT-Raman) of infrared radiation. epequip.com

Assignment of Characteristic Vibrational Modes and Functional Group Frequencies

The vibrational spectra of quinoline (B57606) derivatives are complex, with numerous bands corresponding to the stretching and bending of bonds within the heterocyclic and benzene (B151609) rings, as well as the attached functional groups. psu.edu The analysis of 1,6,8-trimethylquinolin-4(1H)-one reveals characteristic vibrational frequencies that confirm the presence of its key structural features.

Key vibrational modes for quinoline and its derivatives typically include:

C=C Stretching: Aromatic C=C stretching vibrations in the quinoline ring system are generally observed in the 1625–1430 cm⁻¹ region. scialert.net

C-H Stretching: Aromatic C-H stretching modes usually appear above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl groups are expected in the 2900-3000 cm⁻¹ range.

C=O Stretching: The carbonyl (C=O) stretching vibration of the 4-quinolone moiety is a particularly important diagnostic peak, typically found in the region of 1600-1650 cm⁻¹. The powder FT-IR spectrum of 4(1H)-quinolones, for instance, shows a distinct C=O bond stretch at 1505 cm⁻¹ without a corresponding hydroxyl peak, indicating the predominance of the keto form. researchgate.net

Ring Vibrations: The breathing modes and other deformations of the quinoline ring system give rise to a series of characteristic bands in the lower frequency "fingerprint" region of the spectrum.

For substituted quinolines, such as this compound, the vibrations associated with the methyl groups provide additional characteristic bands. These include symmetric and asymmetric stretching and bending modes.

Table 1: General Regions for Characteristic Vibrational Frequencies in Quinolone Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch> 3000
Methyl C-H Stretch2900 - 3000
C=O Stretch1600 - 1650
Aromatic C=C Stretch1430 - 1625

This table provides generalized ranges and specific values can vary based on the full molecular structure and experimental conditions.

Computational Support for Vibrational Spectra Interpretation

To achieve a more precise and reliable assignment of the observed vibrational bands, experimental FT-IR and FT-Raman spectra are often supported by quantum chemical calculations. arxiv.org Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. elixirpublishers.comnih.govnih.gov

This computational approach allows for a detailed theoretical spectrum to be generated, which can then be compared with the experimental data. elixirpublishers.com The calculated frequencies are often scaled by a specific factor to better match the experimental values, accounting for the approximations inherent in the theoretical models. nih.gov This combined experimental and theoretical approach provides a robust framework for the complete assignment of the vibrational modes of this compound, ensuring a thorough understanding of its molecular structure. elixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. nih.govrsc.org

Chemical Shift Assignments and Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinoline core and the protons of the three methyl groups. The integration of these signals corresponds to the number of protons in each environment. The coupling patterns (singlets, doublets, etc.) arise from spin-spin interactions between neighboring protons and provide information about their relative positions.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of the carbonyl carbon (C4) is particularly diagnostic and is expected to appear significantly downfield (at a higher ppm value) due to the deshielding effect of the oxygen atom. nuph.edu.ua The carbons of the methyl groups will appear in the upfield region of the spectrum.

COSY spectra show correlations between coupled protons, helping to trace out the proton-proton connectivity within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule and confirming the positions of the methyl groups and the carbonyl function.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups in this compound

GroupAtomExpected Chemical Shift Range (ppm)Notes
Aromatic Protons¹H6.0 - 8.5The exact shifts depend on their position on the quinoline ring system.
Methyl Protons¹H2.0 - 3.0Shifts can vary slightly depending on their position (N-methyl vs. aryl-methyl).
Carbonyl Carbon¹³C170 - 180Highly deshielded and a key indicator of the quinolone structure. researchgate.netnuph.edu.ua
Aromatic Carbons¹³C110 - 150Wide range depending on substitution and proximity to the nitrogen atom.
Methyl Carbons¹³C15 - 25Typically found in the upfield region of the spectrum.

These are general ranges and actual values will be specific to the molecule and the solvent used.

Elucidation of Tautomeric Forms and Their Equilibrium

Quinolin-4(1H)-ones can potentially exist in a tautomeric equilibrium between the keto form (4-oxo) and the enol form (4-hydroxy). nuph.edu.ua NMR spectroscopy is a powerful tool for investigating this phenomenon. The chemical shifts, particularly of the C4 carbon and the proton on the nitrogen (in the keto form) or the hydroxyl group (in the enol form), are highly sensitive to the tautomeric state. semanticscholar.org

Studies on related quinolone systems have shown that the ¹³C chemical shift of the C4 carbon is significantly different for the two tautomers. nuph.edu.ua A value in the range of 170-180 ppm is indicative of the keto form, while a more shielded value would be expected for the C4 carbon in the enol form. researchgate.netnuph.edu.ua For many quinolin-4(1H)-ones, the keto form is found to be the predominant or exclusive tautomer in common NMR solvents like DMSO-d₆. researchgate.netnuph.edu.ua The presence of the N-methyl group in this compound locks the structure in the keto form, preventing the formation of the 4-hydroxy tautomer.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of the elemental composition and molecular formula of a molecule. rsc.orgnih.gov

For this compound (C₁₂H₁₃NO), HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺). This experimental value is then compared to the theoretically calculated exact mass for the proposed formula. A close match between the measured and calculated mass provides definitive confirmation of the molecular formula. rsc.org This technique is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic structure and photophysical behavior of organic molecules. These methods provide insights into how the molecule interacts with light, which is crucial for applications in materials science and photonics.

The UV-Vis absorption spectrum of this compound is expected to arise from π-π* and n-π* electronic transitions within the aromatic quinolinone core. The conjugated system, comprising the benzene and pyridinone rings, dictates the energy and intensity of these transitions.

Based on studies of analogous quinoline derivatives, the absorption spectrum would likely exhibit multiple bands. Typically, intense absorption bands corresponding to π-π* transitions are observed in the UV region, while lower-intensity n-π* transitions, originating from the lone pair of electrons on the carbonyl oxygen and ring nitrogen, may appear at longer wavelengths, often as a shoulder on the main absorption peak. The specific positions of the absorption maxima (λmax) are influenced by the substitution pattern; the electron-donating methyl groups at the 1, 6, and 8 positions are anticipated to cause a bathochromic (red) shift compared to the unsubstituted quinolin-4(1H)-one scaffold. The polarity of the solvent can also significantly impact the absorption maxima, particularly for n-π* transitions.

Table 1: Representative UV-Vis Absorption Data for a Substituted Quinolin-4-one System (Note: This table is illustrative and represents typical data for this class of compounds, not specific experimental results for this compound.)

Solvent Transition Type Absorption Maximum (λmax, nm) Molar Absorptivity (ε, M-1cm-1)
Hexane π-π* ~315 ~8,500
n-π* ~330 ~1,200
Ethanol (B145695) π-π* ~320 ~8,700
n-π* ~328 (shoulder) Not resolved

Fluorescence spectroscopy complements UV-Vis absorption by characterizing the emission of light from the molecule after it has been electronically excited. The key photophysical properties include the fluorescence emission maximum, the quantum yield (Φf), and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

Many quinoline derivatives are known to be fluorescent. The fluorescence quantum yield, a measure of the efficiency of the emission process, is highly sensitive to the molecular structure and environment. For this compound, the presence of the N-methyl group prevents the keto-enol tautomerism often seen in related 4-hydroxyquinolines, which can simplify the emission profile. A significant Stokes shift is generally expected for quinolinone systems, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and fluorescent probes as it minimizes self-absorption. The promising photophysical properties of various quinoline compounds suggest that this compound could be a candidate for development in optoelectronic materials.

Table 2: Illustrative Photophysical Properties for a Substituted Quinolin-4-one System (Note: This table is illustrative and represents typical data for this class of compounds, not specific experimental results for this compound.)

Solvent Excitation λmax (nm) Emission λmax (nm) Stokes Shift (nm) Fluorescence Quantum Yield (Φf)
Chloroform 320 385 65 0.45
DMSO 325 410 85 0.30

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of a suitable crystal of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions such as π-π stacking or hydrogen bonding.

The crystal structure would confirm the planarity of the quinolinone ring system and reveal the orientation of the methyl groups. Analysis of the crystal packing would show how individual molecules arrange themselves into a lattice, which is critical for understanding solid-state properties like thermal stability and charge transport. While specific crystal data for the title compound is not available, studies on similar heterocyclic compounds have been successfully performed to elucidate their structures.

Table 3: Representative Crystal Data Parameters from a Single-Crystal XRD Experiment (Note: This table is illustrative, showing the type of data obtained from an XRD analysis of a comparable organic molecule.)

Parameter Value
Chemical Formula C12H13NO
Formula Weight 187.24
Crystal System Monoclinic
Space Group P21/c
a (Å) ~8.5
b (Å) ~10.2
c (Å) ~12.1
β (°) ~98.5
Volume (Å3) ~1035
Z (molecules/unit cell) 4

Integration of Spectroscopic and Computational Data for Comprehensive Structural Analysis

A comprehensive understanding of this compound is best achieved by integrating experimental spectroscopic data with theoretical calculations. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to model molecular structures, electronic properties, and spectroscopic behavior.

DFT calculations can be used to optimize the ground-state geometry of the molecule, providing theoretical bond lengths and angles that can be compared with XRD results. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic nature of the molecule and helps to rationalize its reactivity and photophysical properties.

TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. Comparing the simulated spectrum with the experimental one allows for a definitive assignment of the observed absorption bands to specific electronic transitions (e.g., HOMO→LUMO). This synergy between experimental and computational results provides a robust and detailed picture of the molecule's structure and behavior that is more complete than either method could provide alone.

Applications in Advanced Materials Science and Catalysis

Catalytic Roles of Quinoline (B57606) Compounds and Their Derivatives

Quinoline and its derivatives are instrumental in various catalytic processes. Their ability to coordinate with metal centers, coupled with the tunable nature of their molecular structure, allows for the design of highly specific and efficient catalysts.

The nitrogen atom and the π-system of the quinoline ring make it an excellent ligand for a wide array of transition metals. This has led to the development of numerous quinoline-based ligands for metal-catalyzed organic reactions, facilitating the synthesis of complex molecules with high efficiency and selectivity.

Transition-metal-catalyzed C-H functionalization of quinolines provides a direct method for producing substituted quinolines. acs.org For instance, molybdenum-based catalysts, when combined with specific ligands like Xantphos, have been shown to be effective in the dehydrogenative coupling of amino alcohols with ketones to synthesize structurally diverse quinoline compounds. researchgate.net The synthesis of quinoline-based Pt-Sb complexes has also been explored, demonstrating the versatility of quinoline ligands in creating multimetallic systems with potential applications in homogeneous catalysis. acs.org

The design of chiral ligands containing quinoline motifs has been a significant area of research, leading to advancements in asymmetric catalysis. researchgate.net These ligands have been successfully employed in a variety of metal-catalyzed reactions, including:

Asymmetric Carbon-Carbon Bond Formation: Facilitating the enantioselective synthesis of complex organic molecules. researchgate.net

Asymmetric Allylic Alkylations: Controlling the stereochemistry of newly formed carbon-carbon bonds. researchgate.net

Asymmetric Cycloadditions: Enabling the construction of chiral cyclic compounds. researchgate.net

Asymmetric Carbene Insertions: Creating stereocenters through the insertion of a carbene into a C-H or X-H bond. researchgate.net

Furthermore, palladium-catalyzed reactions utilizing quinoline-based ligands have been instrumental in various organic transformations. For example, the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, a reaction that can include quinoline derivatives, allows for the straightforward synthesis of heterobiaryl products. organic-chemistry.org Similarly, nickel-catalyzed processes have been developed for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org

The following table summarizes selected metal-catalyzed reactions where quinoline ligands play a crucial role:

Metal CatalystLigand TypeReaction TypeApplication
MolybdenumXantphosDehydrogenative CouplingSynthesis of diverse quinoline compounds researchgate.net
Platinum/AntimonyQuinoline-appended Sb(III)Homogeneous CatalysisPotential for multimetallic catalytic systems acs.org
PalladiumVarious phosphine (B1218219) ligandsDecarbonylative Suzuki CouplingSynthesis of heterobiaryl products organic-chemistry.org
Nickel---Dehydrogenation/CondensationSynthesis of polysubstituted quinolines organic-chemistry.org

In addition to their role as ligands in metal catalysis, quinoline derivatives have emerged as effective organocatalysts. These small organic molecules can catalyze a variety of chemical transformations without the need for a metal center, offering a more sustainable and environmentally friendly alternative.

Multicomponent reactions (MCRs) are a prime example of where quinoline synthesis benefits from organocatalysis. rsc.org Reactions such as the Povarov, Gewald, and Ugi reactions have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These methods are valued for their high atom economy and the ability to generate molecular diversity in a single step. rsc.org For instance, the Friedlander annulation, a classic method for quinoline synthesis, can be catalyzed by various agents, including Brønsted and Lewis acids, to produce polysubstituted quinolines in high yields. rsc.orgnih.gov

The inherent biological activities of quinoline derivatives have also been linked to their organocatalytic potential. nih.gov For example, certain quinoline derivatives have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease research. nih.gov The mechanism of inhibition can involve interactions with both the catalytic and peripheral anionic sites of these enzymes. nih.gov

Computational chemistry has become an invaluable tool for understanding and predicting the efficacy of quinoline derivatives as corrosion inhibitors for various metals, particularly mild steel in acidic environments. researchgate.netbioline.org.brajol.info These studies often employ Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models to elucidate the relationship between the molecular structure of quinoline derivatives and their inhibition efficiency. bioline.org.brajol.info

The effectiveness of quinoline derivatives as corrosion inhibitors is attributed to the presence of π-electrons and nitrogen atoms in their structure, which facilitate interaction with the metal surface. bioline.org.brtaylorandfrancis.com Computational studies have identified several key molecular descriptors that correlate with inhibition efficiency (%IE):

EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values are associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to increased inhibition efficiency. bioline.org.brajol.info

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values indicate a greater ability of the molecule to accept electrons from the metal surface, which also contributes to inhibition. bioline.org.brajol.info

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap signifies higher reactivity of the inhibitor molecule, resulting in better corrosion inhibition. bioline.org.brresearchgate.net

Chemical Hardness (η) and Softness (σ): Efficient inhibitors are expected to have lower chemical hardness and greater softness, as a soft molecule has a small energy gap. bioline.org.br

Number of Transferred Electrons (ΔN): This parameter indicates the tendency of the inhibitor to donate electrons to the metal surface. ajol.inforesearchgate.net

A computational study on three quinoline derivatives—ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (QN1), 5-((benzylamino)methyl)quinolin-8-ol (QN2), and 5-(azidomethyl)quinolin-8-ol (B3033225) (QN3)—found that the inhibition efficiency increased with increasing EHOMO and decreasing energy gap. bioline.org.brajol.info The order of reactivity based on these parameters was determined to be QN3 > QN2 > QN1, which was in good agreement with experimental results. bioline.org.br

Another computational investigation on novel quinoline derivatives for the corrosion of iron also concluded that molecules with a smaller LUMO-HOMO energy gap are more effective inhibitors. researchgate.net The study of adsorption behaviors on the Fe (110) surface using molecular dynamics simulations further supported these findings, with the binding energies correlating with the experimentally observed inhibition efficiencies. researchgate.net

The following table presents a summary of key quantum chemical parameters and their correlation with the corrosion inhibition efficiency of selected quinoline derivatives from a computational study.

Quinoline DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (eV)Inhibition Efficiency (%IE)
QN1 -8.54-1.127.4289.1
QN2 -8.32-1.117.2191.5
QN3 -8.21-1.346.8793.2
Data adapted from a computational study on quinoline derivatives as corrosion inhibitors for mild steel in 1 M HCl. bioline.org.brajol.info

These computational models not only provide a deeper understanding of the inhibition mechanism at the molecular level but also guide the rational design and synthesis of new, more effective quinoline-based corrosion inhibitors. researchgate.netbioline.org.br

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Trends

The academic focus on quinolinones, a class that includes quinolin-4(1H)-ones, has been primarily driven by their significant therapeutic potential. scielo.brresearchgate.net These compounds form the core scaffold of numerous molecules with antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov A major research trend is the continuous development of novel synthetic derivatives to enhance biological efficacy and overcome challenges like drug resistance. nih.govnih.govnih.gov The functionalization of the quinoline (B57606) ring is a key strategy, as the type and position of substituents significantly influence the compound's biological activity and physical properties. nih.gov

Table 1: Key Academic Contributions & Research Trends in Quinolinones

Area of Contribution Key Findings & Trends
Medicinal Chemistry Development of quinolinone derivatives as antibacterial, antiviral (HIV), anticancer, and antimalarial agents. researchgate.netmdpi.com
Synthetic Chemistry Evolution from classical methods (e.g., Conrad-Limpach, Camps) to modern transition-metal-catalyzed reactions. mdpi.commdpi.com
Biological Activity Identification as a "privileged scaffold" due to its broad spectrum of pharmacological effects. nih.gov

| Current Trends | Synthesis of hybrid molecules combining the quinolinone core with other bioactive moieties to create drugs with improved activity. nih.gov |

Current Challenges and Emerging Opportunities in Quinolinone Research

The primary challenge in the therapeutic application of quinolones is the rise of bacterial resistance, which renders many established drugs less effective. researchgate.net This necessitates a continuous search for new derivatives that can bypass these resistance mechanisms. Another significant hurdle is the development of synthetic routes that are not only efficient but also environmentally sustainable and cost-effective, moving away from harsh chemicals and high temperatures. mdpi.commdpi.com

Despite these challenges, numerous opportunities are emerging. There is a growing interest in exploring quinolinones for new therapeutic applications beyond their traditional use, including as neurological agents. scielo.br Furthermore, the unique photophysical properties of some quinoline derivatives are opening doors for their use in materials science. scielo.br A particularly promising new frontier is the synthesis of quinoline-linked covalent organic frameworks (COFs), which are highly ordered porous polymers with potential applications in separation and catalysis. rsc.org

Table 2: Challenges & Opportunities in Quinolinone Research

Aspect Detailed Description
Current Challenge Drug Resistance: Pathogens are developing resistance to existing quinolone-based antibacterial agents. researchgate.net
Current Challenge Green Synthesis: Many traditional synthesis methods are not environmentally friendly, creating a need for greener alternatives. mdpi.com
Emerging Opportunity New Therapeutic Areas: Investigating quinolinones for applications in neurology and against different types of cancer. scielo.brresearchgate.net

| Emerging Opportunity | Materials Science: Use in developing novel materials like Covalent Organic Frameworks (COFs) for adsorption and separation. rsc.org |

Outlook on Advanced Synthetic Strategies and Mechanistic Understanding

The future of quinolinone synthesis lies in the refinement of advanced catalytic systems. Transition metals like palladium, copper, and rhodium have proven highly effective in facilitating complex bond formations for quinoline synthesis under milder conditions. mdpi.comnih.govnumberanalytics.com The use of microwave-assisted synthesis and multicomponent reactions (MCRs) are also gaining traction as they offer rapid reaction times and high efficiency. rsc.orgnumberanalytics.com

A deeper mechanistic understanding is crucial for designing these advanced strategies. nih.gov Computational and experimental studies are increasingly used to elucidate reaction pathways, such as the mechanisms of C–H bond activation, cyclization, and annulation. mdpi.commdpi.comnih.gov This knowledge allows chemists to predict reaction outcomes, optimize conditions, and design catalysts for the synthesis of specific, highly functionalized quinolinone targets like 1,6,8-Trimethylquinolin-4(1H)-one.

Table 3: Advanced Synthetic & Mechanistic Approaches

Strategy/Concept Description
Transition-Metal Catalysis Use of catalysts based on Palladium (Pd), Copper (Cu), and Rhodium (Rh) to enable efficient C-H activation and cross-coupling reactions. mdpi.comnumberanalytics.com
Microwave-Assisted Synthesis Application of microwave radiation to accelerate reaction rates and improve yields. numberanalytics.comresearchgate.net
Multicomponent Reactions One-pot reactions involving three or more reactants to build complex quinoline structures efficiently. rsc.org

| Mechanistic Studies | Investigation of reaction intermediates and transition states to understand how quinolinone rings are formed and functionalized. nih.govacs.orgnih.gov |

Future Directions in Theoretical and Spectroscopic Characterization Techniques

The characterization of novel quinolinones relies on a combination of spectroscopic and theoretical methods. Standard techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm molecular structure. nih.govmdpi.com

Future advancements will likely involve the increased integration of sophisticated computational methods with experimental data. Density Functional Theory (DFT) calculations are already widely used to predict molecular geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies), which helps in interpreting experimental spectra and understanding reactivity. scielo.brresearchgate.net The use of advanced molecular dynamics simulations, such as Car-Parrinello Molecular Dynamics (CPMD), can provide insights into the dynamic behavior of these molecules and their interactions over time, which is particularly useful for understanding intramolecular hydrogen bonds and conformational changes. mdpi.com

Table 4: Characterization Techniques for Quinolinones

Technique Application in Quinolinone Research
Spectroscopy (NMR, IR, MS) Elucidation and confirmation of the chemical structure of newly synthesized derivatives. researchgate.netnih.govresearchgate.net
X-Ray Diffraction Determining the precise three-dimensional arrangement of atoms in the solid state. scielo.br
Density Functional Theory (DFT) Predicting molecular structure, electronic properties, and spectroscopic signatures to complement experimental results. scielo.bracs.org

| Molecular Dynamics (CPMD) | Simulating the movement and interaction of atoms over time to understand dynamic properties and hydrogen bonding. mdpi.com |

Potential for Novel Applications in Materials Science and Catalysis

While the primary focus of quinolinone research has been medicinal, the versatile structure of the quinoline scaffold presents significant opportunities in materials science and catalysis. researchgate.net Certain quinoline derivatives exhibit strong fluorescence, making them candidates for use in fluorescent dyes for biological imaging and as components in Organic Light-Emitting Diodes (OLEDs). researchgate.netchemimpex.com

The development of quinoline-based Covalent Organic Frameworks (COFs) is a particularly exciting area. rsc.org These materials can be designed with specific pore sizes and chemical functionalities, making them suitable for applications in gas storage, chemical separations, and as heterogeneous catalysts. The nitrogen atom in the quinoline ring can act as a coordination site for metal catalysts, and the rigid aromatic structure provides thermal and chemical stability. Quinolinium salts, which are derivatives of quinolines, are also valuable as intermediates and organocatalysts for the synthesis of other complex heterocyclic structures. researchgate.net

Table 5: Potential Applications in Materials Science & Catalysis

Application Area Specific Use of Quinoline/Quinolinone Derivatives
Materials Science Development of fluorescent dyes, advanced Organic Light-Emitting Diodes (OLEDs), and antioxidant additives. chemimpex.com
Separations Synthesis of quinoline-linked Covalent Organic Frameworks (COFs) for heavy metal ion adsorption. rsc.org

| Catalysis | Use of quinolinium salts as intermediates and catalysts for constructing complex annulated heterocyclic systems. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6,8-Trimethylquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of substituted anilines with ketones or via Friedländer condensation. Optimization involves adjusting reaction time, temperature, and catalyst (e.g., acid/base catalysis). For example, Hope College’s synthesis of 6,8-dimethylquinolin-4(1H)-one used DMSO-d6 for NMR characterization and reported a melting point of 223–228°C, highlighting the need for precise temperature control during purification .
  • Key Parameters : Monitor intermediates via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodology : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and methyl group positions. For example, the 1H^1H-NMR spectrum of 6,8-dimethylquinolin-4(1H)-one showed distinct aromatic proton signals at δ 7.78 (t) and 7.33 (s), with methyl groups at δ 2.44 and 2.36 ppm .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms the carbonyl stretch (~1610–1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches of this compound?

  • Analysis : Discrepancies in NMR shifts (e.g., δ 7.33 vs. δ 7.75 for aromatic protons) may arise from tautomerism or solvent effects. Compare data with structurally related compounds, such as 2-aminoquinolin-4(1H)-one derivatives, where tautomeric equilibria influence spectral assignments .
  • Mitigation : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) and perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What strategies enhance the bioactivity of this compound derivatives, and how are structure-activity relationships (SAR) explored?

  • Methodology : Introduce substituents at the 2- or 3-positions via Mannich reactions (e.g., morpholinomethyl or piperidinyl groups) to modulate electronic and steric properties . For anti-inflammatory activity, test analogs in leukotriene biosynthesis assays (IC50 values reported for similar compounds: ~12 µM) .
  • SAR Tools : Molecular docking and QSAR models predict interactions with biological targets (e.g., cyclooxygenase enzymes), validated by in vitro assays.

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

  • Troubleshooting : Low yields often stem from unstable intermediates or side reactions. For example, retro-Mannich reactions in 2-aminoquinolin-4(1H)-one derivatives can reduce yields to 18% .
  • Optimization : Use protective groups (e.g., Boc for amines) and inert atmospheres (N2_2/Ar) to stabilize intermediates. Monitor reaction progress via LC-MS.

Key Considerations for Experimental Design

  • Purity Standards : Use HPLC (≥97% purity) for biological assays to minimize off-target effects .
  • Contradiction Management : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift predictions) .
  • Biological Assays : Pair in vitro results (e.g., leukotriene inhibition) with in vivo models (e.g., murine inflammation) to confirm mechanistic relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.